Ceralasertib formate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ceralasertib formate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the formate salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ceralasertib formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Ceralasertib formate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related protein kinase and its effects on DNA damage response pathways.
Biology: Investigated for its role in modulating cellular responses to DNA damage and replication stress.
Medicine: Being developed as a therapeutic agent for the treatment of various cancers, including solid tumors and hematologic malignancies.
Mechanism of Action
Ceralasertib formate exerts its effects by selectively inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1, preventing the activation of DNA damage checkpoints. As a result, DNA damage repair is disrupted, leading to the accumulation of DNA damage and the induction of tumor cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in combination with platinum agents for cancer treatment.
Durvalumab: An immune checkpoint inhibitor used in combination with ceralasertib for enhanced antitumor activity.
Uniqueness
Ceralasertib formate is unique due to its selective inhibition of ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the DNA damage response. This selectivity allows for targeted disruption of DNA repair mechanisms in cancer cells, making it a promising therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C21H26N6O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
formic acid;imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1 |
InChI Key |
JOKLXYXIZOXQHY-FQAMYIAXSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O |
Origin of Product |
United States |
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